3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Description

The exact mass of the compound 3-(1H-1,2,4-Triazol-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-1,2,4-Triazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-Triazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

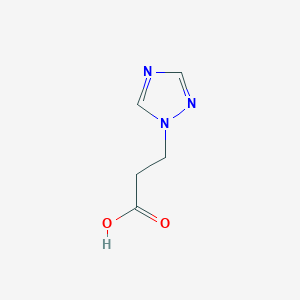

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJGYTNIFKJHJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340591 |

Source

|

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76686-84-5 |

Source

|

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-1,2,4-Triazol-1-yl)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a bifunctional organic molecule that incorporates two key chemical motifs of significant interest in medicinal chemistry: the 1,2,4-triazole ring and a propanoic acid side chain. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Its derivatives exhibit a broad spectrum of activities, including antifungal, antiviral, antibacterial, and anticancer properties.[2]

Concurrently, the propanoic acid moiety is a classic structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, where the carboxylic acid group is often crucial for activity. The combination of these two moieties in a single, relatively simple structure makes 3-(1H-1,2,4-Triazol-1-yl)propanoic acid a highly valuable building block for the synthesis of novel drug candidates and as a linker in more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization to support its application in research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid are summarized below. These data are essential for its handling, characterization, and use in subsequent chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 76686-84-5 | [3] |

| Molecular Formula | C₅H₇N₃O₂ | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| IUPAC Name | 3-(1,2,4-triazol-1-yl)propanoic acid | [3] |

| SMILES | C1=NN(C=N1)CCC(=O)O | [3][4] |

| Calculated XLogP3 | -0.6 | [3] |

| Monoisotopic Mass | 141.053826475 Da | [3] |

Structural Representation

The structure consists of a 1,2,4-triazole ring N-substituted at the 1-position with a propanoic acid chain.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard organic chemistry methodology.

Step 1: Synthesis of Ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 eq). The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen).

-

Causality: An inert atmosphere is crucial if using a strong, air-sensitive base like NaH to prevent quenching of the base and side reactions.

-

-

Dissolution: Add anhydrous acetonitrile (or DMF) to dissolve the triazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (1.1 eq) portion-wise, or DBU (1.1 eq) dropwise). Stir for 20-30 minutes at 0 °C.

-

Causality: 1,2,4-triazole has a pKa of 10.26 and requires a sufficiently strong base for deprotonation to form the triazolide anion, which is the active nucleophile for the Michael addition. Cooling controls the initial exothermic reaction.

-

-

Michael Addition: Add ethyl acrylate (1.05 eq) dropwise to the solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Causality: Dropwise addition prevents a rapid, uncontrolled exothermic reaction. The reaction time is monitored to ensure complete consumption of the starting material.

-

-

Workup & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Step 2: Saponification to 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. THF is used as a co-solvent to ensure the solubility of the organic ester in the aqueous medium.

-

-

Acidification: Monitor the reaction by TLC until the starting ester is consumed. Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Precipitation: Acidify the solution by slowly adding 1M HCl until the pH is ~2-3. A white precipitate should form.

-

Causality: Protonation of the carboxylate salt at low pH renders the carboxylic acid, which is typically less soluble in water, causing it to precipitate.

-

-

Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Chemical Reactivity

The reactivity of 3-(1H-1,2,4-triazol-1-yl)propanoic acid is governed by its two primary functional groups: the aromatic triazole ring and the carboxylic acid.

Reactivity of the 1,2,4-Triazole Ring

-

Basicity and Acidity: The 1,2,4-triazole ring is amphoteric. It is a weak base, with protonation occurring preferentially at the N4 position (pKa of the conjugate acid is ~2.45). [5]The N-H proton of the parent 1,2,4-triazole is weakly acidic (pKa ~10.26), but this position is substituted in the target molecule. [6]* Electrophilic Attack: Due to the high electron density on the nitrogen atoms, electrophilic substitution (e.g., alkylation, acylation) would occur at the N2 or N4 positions if the propanoic acid chain were not present. In this N1-substituted isomer, further electrophilic attack is less common but could potentially occur at N4.

-

Nucleophilic Attack: The carbon atoms (C3 and C5) of the triazole ring are electron-deficient (π-deficient) due to the adjacent electronegative nitrogen atoms. [6]This makes them susceptible to attack by strong nucleophiles, though this reactivity is less common than reactions involving the nitrogen atoms.

Reactivity of the Propanoic Acid Group

-

Acidity: The carboxylic acid group is the most reactive site for most common transformations. Its acidity (pKa) is expected to be slightly stronger than that of simple propanoic acid (pKa ~4.87) due to the electron-withdrawing inductive effect of the attached triazole ring.

-

Derivatization: The carboxylic acid can be readily converted into a variety of derivatives, which is key to its utility as a building block:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will form the corresponding ester.

-

Amide Coupling: This is one of the most important reactions for drug development. The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Acid Chloride/Hydrazide Formation: While a standard transformation, one report notes that the synthesis of the acid chloride (using thionyl chloride) or the corresponding hydrazide from the methyl ester was unsuccessful under classical conditions, leading to complex mixtures. [7]This suggests that these reactive intermediates may be unstable and alternative, milder activation methods (e.g., using coupling agents) are required for subsequent transformations. This is a critical insight for experimental design.

-

Caption: Key sites of chemical reactivity on the molecule.

Applications in Medicinal Chemistry and Drug Development

The structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid is pre-validated by nature of its constituent parts being present in numerous approved drugs.

-

Scaffold for Novel Anti-Inflammatories: Given that the propanoic acid moiety is a cornerstone of many NSAIDs, this molecule serves as an excellent starting point for creating novel anti-inflammatory agents. The triazole ring can be further functionalized at the C3 and C5 positions to explore structure-activity relationships (SAR) and modulate properties like potency, selectivity, and pharmacokinetics.

-

Linker Molecule: The bifunctional nature of the molecule (a nucleophilic triazole ring for synthesis and a reactive carboxylic acid handle) makes it an ideal linker for creating more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs). The propanoic acid allows for covalent attachment to proteins or other molecules, while the triazole provides a stable, polar, and synthetically versatile core.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in FBDD campaigns. The triazole ring can serve as an anchor, binding to a target protein, while the propanoic acid tail provides a vector for growing the fragment into a more potent lead compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). National Center for Biotechnology Information. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI). (n.d.). Royal Society of Chemistry. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023-04-29). National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). ResearchGate. [Link]

-

1H and 13C NMR Data for triazole 1. (n.d.). Royal Society of Chemistry. [Link]

-

1H-1,2,4-Triazole-1-propanoic acid, .alpha.-methyl-. (n.d.). MassBank of North America. [Link]

-

Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol. (n.d.). PrepChem.com. [Link]

-

3-(1H-1,2,4-triazol-1-yl)propanoic acid. (n.d.). PubChem. [Link]

-

infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

IR (ATR) spectrum of 3-(1'-benzyl-1',2',3'-triazol-4'-yl)propan-1-ol (4a). (n.d.). ResearchGate. [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Journal of the Chemical Society of Pakistan. [Link]

-

3-(1h-1,2,4-triazol-1-yl)propanoic acid. (n.d.). PubChemLite. [Link]

-

Propanoic acid. (n.d.). NIST WebBook. [Link]

-

3-(dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid. (n.d.). PubChemLite. [Link]

-

Hydrolase-catalyzed Michael addition of imidazoles to acrylic monomers in organic medium. (n.d.). ResearchGate. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023-11-08). Journal of Sustainable Materials Processing and Management. [Link]

-

mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis and Screening of NewO[2][8][6]xadiazole,T[2][8][9]riazole, andT[2][8][9]riazolo[4,3-b]t[2][8][9]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021-01-07). National Center for Biotechnology Information. [Link]

-

(PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). (n.d.). ResearchGate. [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (n.d.). ResearchGate. [Link]acetate_acids_the_active_pharmaceutical_ingredients)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-1,2,4-triazol-1-yl)propanoic acid | C5H7N3O2 | CID 565945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)propanoic acid (C5H7N3O2) [pubchemlite.lcsb.uni.lu]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of a multitude of therapeutic agents.[2][3][4] This guide provides a comprehensive exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The versatility of the triazole nucleus allows for a wide range of pharmacological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2][5]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Drugs such as fluconazole and itraconazole are widely used to combat a variety of fungal pathogens.[2]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, resulting in increased fungal cell membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[8][9]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR)

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the substituents on the triazole ring and the overall molecular structure. Key SAR observations include:

-

N1-Substitution: The substituent at the N1 position is critical for activity. Typically, a substituted phenyl or other aromatic group is present, which interacts with the apoprotein of CYP51.[11]

-

Side Chain: The nature of the side chain attached to the carbon atom of the triazole ring plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.[2]

-

Halogenation: The presence of fluorine atoms on the phenyl ring, as seen in fluconazole and voriconazole, often enhances antifungal activity and improves metabolic stability.[2]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[1]

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Anticancer Activity: A Multi-Targeted Approach

The 1,2,4-triazole scaffold is a versatile platform for the development of anticancer agents with diverse mechanisms of action.[4][11][12]

Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: A significant number of 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton involved in cell division.[13][14][15] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]

-

Kinase Inhibition: Many 1,2,4-triazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[12][17] Specific targets include:

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[3][10][18][19]

-

BRAF Kinase: Certain 1,2,4-triazole compounds have been identified as inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[3]

-

-

Other Mechanisms: Research has also pointed to other anticancer mechanisms, such as the inhibition of topoisomerases and interference with DNA.[12]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Structure-Activity Relationship (SAR)

The anticancer activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents. Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the structural requirements for enhanced potency.[7][20][21][22]

-

Aromatic Substituents: The presence of specific aromatic or heteroaromatic rings attached to the triazole core is often crucial for activity.[23]

-

Linker Moiety: The linker connecting the triazole ring to other pharmacophores influences the compound's flexibility and ability to bind to its target.

-

Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole scaffold with other known anticancer pharmacophores have shown promising results.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[23]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Bet-TZ1 | A375 (Melanoma) | 22.41 | [13] |

| Bet-TZ3 | A375 (Melanoma) | 34.34 | [13] |

| 7e | MCF-7 (Breast) | 4.7 | [23] |

| 7e | Hela (Cervical) | 2.9 | [23] |

| 7e | A549 (Lung) | 9.4 | [23] |

| 10a | MCF-7 (Breast) | 6.43 | [23] |

| 10a | Hela (Cervical) | 5.6 | [23] |

| LaSOM 186 | MCF-7 (Breast) | 2.66 | [24] |

| LaSOM 190 | MCF-7 (Breast) | 2.85 | [24] |

Antibacterial Activity: A Renewed Hope Against Resistance

With the rise of antibiotic resistance, the development of new antibacterial agents is a critical area of research. 1,2,4-triazole derivatives have emerged as a promising class of compounds with significant antibacterial potential.[9][25][26]

Mechanism of Action

The precise mechanisms of antibacterial action for many 1,2,4-triazole derivatives are still under investigation. However, some proposed mechanisms include:

-

Inhibition of Essential Enzymes: It is hypothesized that these compounds may inhibit bacterial enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis.[5]

-

Hybridization with Known Antibiotics: A successful strategy has been the hybridization of the 1,2,4-triazole scaffold with existing antibiotics, such as quinolones. This approach can lead to compounds with enhanced activity and the ability to overcome resistance mechanisms.[25][26]

Structure-Activity Relationship (SAR)

-

Fusion with Other Heterocycles: Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazines, has been shown to enhance antibacterial activity.[11]

-

Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring significantly impact the antibacterial spectrum and potency. For instance, the presence of a 2,4-difluoro at the phenyl ring in some hybrids has shown potent antimicrobial efficacy.[11]

Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[8][15][27][28][29]

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in sterile broth, matching the turbidity to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 1,2,4-triazole derivative onto the surface of the agar.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound.

Quantitative Data: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin analogue 13 | S. aureus | 0.25 - 1 | [25] |

| Ofloxacin analogue 13 | E. coli | 0.25 - 1 | [25] |

| Clinafloxacin hybrid 14 | S. aureus | 0.25 - 32 | [25] |

| Clinafloxacin hybrid 14 | E. coli | 0.25 - 32 | [25] |

| Compound 31d | M. luteus | 1 - 8 | [11] |

| Compound 31d | MRSA | 1 - 8 | [11] |

| Compound II | E. coli | 0.039 - 1.25 | [30] |

| Compound II | S. aureus | 0.156 | [30] |

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their well-established roles as antifungal, anticancer, and antibacterial agents, 1,2,4-triazole derivatives also exhibit promising antiviral and anti-inflammatory properties.[30][31]

Antiviral Activity

1,2,4-triazole derivatives have shown activity against a range of viruses by targeting various viral proteins and enzymes essential for replication.[17][28][31] For instance, some derivatives have been investigated for their potential to inhibit viral polymerases or proteases.[32]

Anti-inflammatory Activity

The anti-inflammatory effects of some 1,2,4-triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[22][33]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile core in the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, addressing critical needs in the treatment of fungal infections, cancer, bacterial infections, and inflammatory diseases. Future research will likely focus on the rational design of novel 1,2,4-triazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new molecular targets and the use of computational tools such as QSAR and molecular docking will undoubtedly accelerate the development of the next generation of 1,2,4-triazole-based drugs.

References

-

Grant, S. S., & Morrison, C. J. (2016). Fluconazole: a new triazole antifungal agent. PubMed. [Link]

- Dr.Oracle. (2025).

- Study.com. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Study.com.

- Kumar, A., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015.

- Świątek, P., & Paneth, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(6), 1557.

- Gao, F., Xiao, J., & Huang, G. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 284-297.

- Asif, M. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.

- Pop, C. E., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 28(14), 5361.

- Patel, R., et al. (2025). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. ProQuest.

- Jian, X. E., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(12), 2096-2107.

- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.

- Warr, S. E., & Tampi, R. R. (2024). Fluconazole. In StatPearls.

- Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.

- BenchChem. (2025).

- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

- Kovalenko, S. I., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 225-229.

- Abdel-Ghani, T. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 80, 369-381.

- Patsnap. (2024). What is the mechanism of Fluconazole?.

- Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116398.

- ResearchGate. (2025). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity.

- El-Sayed, N. N. E., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bioorganic Chemistry, 80, 51-64.

- Gholampour, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19379.

- BenchChem. (2025). "mechanism of action of 1,2,4-triazole-based compounds". BenchChem.

- El-Naggar, A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6959-6972.

- El-Sabbagh, O. I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure and Dynamics, 38(14), 4252-4265.

- Stavrou, V., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400341.

- Al-Ostath, A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311025.

- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.

- Yang, F., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(12), 2096-2107.

- Kumar, A., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.

-

Al-Ostath, A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[2][7][8] and[7][8][10]-triazoles. Current Organic Chemistry.

- Borysenko, N. M., et al. (2025). a review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.

- de Oliveira, C. S., et al. (2022). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. PLoS One, 17(5), e0268157.

- Wang, Y., et al. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1640.

- Mishra, P., & Raj, V. (2015). A Review on 1, 2, 4 - Triazoles.

- Thangthong, N., et al. (2015).

- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.

- Li, P., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6890.

- ResearchGate. (n.d.). A) IC50 values for the most active triazoles against HCA‐7, HT29, and...

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- El-Naggar, A. M., et al. (2023).

- Kovalenko, S., et al. (2024).

- Wieczorek, M., et al. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.

- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi.

- Cytoskeleton, Inc. (n.d.).

- ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. (PDF) QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents (2020) | Larbi Elmchichi | 12 Citations [scispace.com]

- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. microbenotes.com [microbenotes.com]

- 30. medicine.dp.ua [medicine.dp.ua]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Unraveling the Enigma: A Researcher's Guide to the Mechanism of Action of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4] The compound 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, while structurally unassuming, represents a fascinating subject for mechanistic investigation due to the inherent biological potential of its constituent moieties. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. Drawing upon the established pharmacology of related triazole derivatives, we will explore potential molecular targets and signaling pathways. Crucially, this document furnishes detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate the therapeutic potential of this and similar molecules.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a prevalent feature in a multitude of clinically significant drugs.[4] Its unique electronic and structural properties allow it to engage with a variety of biological targets through diverse non-covalent interactions, leading to a wide array of therapeutic effects.[5] Triazole-containing compounds have been successfully developed as antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory agents.[1][3][5] The propanoic acid moiety, on the other hand, is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[6][7]

The conjugation of these two pharmacophores in 3-(1H-1,2,4-Triazol-1-yl)propanoic acid presents a compelling case for a multi-faceted mechanism of action. This guide will, therefore, focus on two primary, plausible mechanistic avenues: anti-inflammatory activity and enzyme inhibition , providing a structured approach for their investigation.

Postulated Mechanism of Action I: Modulation of Inflammatory Pathways

Recent studies on novel 1,2,4-triazole derivatives bearing a propanoic acid moiety have demonstrated significant anti-inflammatory effects.[6][7][8] A key finding from this research was the marked reduction in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7][8] This provides a strong rationale for investigating a similar mechanism for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Hypothesized Signaling Pathway: Inhibition of TNF-α Release

We hypothesize that 3-(1H-1,2,4-Triazol-1-yl)propanoic acid may exert its anti-inflammatory effects by modulating the signaling cascade that leads to the production and release of TNF-α from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs).

Caption: Hypothesized Anti-inflammatory Pathway of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid.

Experimental Protocol: Quantifying TNF-α Inhibition in Lipopolysaccharide (LPS)-Stimulated PBMCs

This protocol outlines a robust in vitro assay to determine the effect of the test compound on TNF-α production.

Materials:

-

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

-

Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA kit

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Step-by-Step Methodology:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Add the desired concentrations of the compound to the wells containing PBMCs and incubate for 1 hour. Include a vehicle control (medium with solvent).

-

-

Cell Stimulation:

-

After the pre-incubation period, stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production. Include an unstimulated control group.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatants for TNF-α measurement.

-

-

TNF-α Quantification (ELISA):

-

Perform the ELISA for human TNF-α on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of TNF-α in each sample using a standard curve.

-

-

Cell Viability Assay:

-

Assess the viability of the remaining cells in the plate using an appropriate assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

-

Data Presentation:

| Treatment Group | Compound Conc. (µM) | TNF-α (pg/mL) ± SD | Cell Viability (%) ± SD |

| Unstimulated Control | 0 | 100 | |

| LPS + Vehicle | 0 | ||

| LPS + Compound | 1 | ||

| LPS + Compound | 10 | ||

| LPS + Compound | 100 |

Postulated Mechanism of Action II: Enzyme Inhibition

The triazole moiety is a well-known pharmacophore that can interact with the active sites of various enzymes.[5] Many triazole-containing drugs function as enzyme inhibitors. For example, antifungal azoles inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Given the broad range of biological activities reported for triazole derivatives, it is plausible that 3-(1H-1,2,4-Triazol-1-yl)propanoic acid may act as an inhibitor of one or more enzymes.

Potential Enzyme Targets

Based on the activities of related compounds, several classes of enzymes could be potential targets:

-

Cyclooxygenases (COX-1 and COX-2): The propanoic acid side chain is a classic feature of many NSAIDs that inhibit these enzymes.

-

Lipoxygenases (LOX): Some triazole derivatives have shown inhibitory activity against LOX enzymes, which are involved in inflammatory pathways.[9]

-

Kinases: A growing number of triazole-based compounds are being investigated as kinase inhibitors for cancer therapy.[10]

-

Enoyl-Acyl Carrier Protein Reductase (InhA): This is a key enzyme in Mycobacterium tuberculosis and a target for some triazole-based antitubercular agents.[11]

Experimental Workflow: Broad-Spectrum Enzyme Inhibition Screening

A logical first step is to perform a broad-spectrum screen against a panel of relevant enzymes to identify potential targets.

Caption: Experimental Workflow for Enzyme Inhibition Screening.

Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of the compound against COX-1 and COX-2.

Materials:

-

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

Step-by-Step Methodology:

-

Compound and Control Preparation:

-

Prepare serial dilutions of the test compound and the positive control inhibitors in the assay buffer provided with the kit.

-

-

Enzyme Reaction Setup:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the diluted test compound or controls to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

-

Detection:

-

After a set incubation period, add the colorimetric substrate. The peroxidase activity of COX will convert this substrate into a colored product.

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition versus the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |||

| SC-560 (Control) | |||

| Celecoxib (Control) |

Conclusion and Future Directions

The true mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid remains to be definitively elucidated. This guide provides a robust, evidence-based framework for initiating this investigation. The proposed experimental protocols for assessing anti-inflammatory activity and enzyme inhibition are designed to be self-validating and provide clear, quantifiable endpoints. Should initial screening reveal significant activity in either of these areas, further in-depth studies, such as gene expression analysis for inflammatory pathways or detailed kinetic studies for enzyme inhibition, will be warranted. The multifaceted nature of the triazole scaffold suggests that researchers should remain open to the possibility of novel or unexpected mechanisms of action.

References

-

A Pharmacological Update of Triazole Derivative: A Review. PubMed. [Link]

-

Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review. PubMed. [Link]

-

Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. International Journal of Pharmaceutics & Drug Analysis. [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. Medicinal Chemistry. [Link]

-

Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. World Journal of Pharmaceutical Research. [Link]

-

Synthesis and biological activity of new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid. PubMed. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed. [Link]

-

3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

-

(PDF) Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. ResearchGate. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]

-

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

-

Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. MDPI. [Link]

-

Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. PubMed. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]

Sources

- 1. A Pharmacological Update of Triazole Derivative: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpda.org [ijpda.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Triazole Scaffold: A Versatile Framework for Targeting a Spectrum of Therapeutic Vulnerabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Triazole Moiety in Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable stability, capacity for hydrogen bonding, and favorable metabolic profile have rendered it a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2] Triazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and antibacterial effects.[3][4] This guide provides a comprehensive exploration of the key therapeutic targets of triazole compounds, delving into their mechanisms of action, the causality behind their experimental validation, and the methodologies employed in their evaluation.

I. Antifungal Therapeutic Arena: The Archetypal Target

The most prominent and clinically successful application of triazole compounds lies in their role as antifungal agents.[1][5] Triazoles have revolutionized the treatment of both superficial and systemic fungal infections, significantly improving patient outcomes for conditions like candidiasis and aspergillosis.[1][5]

A. Primary Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for the vast majority of antifungal triazoles is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[8][9]

Mechanism of Action:

Triazole antifungals, such as fluconazole and itraconazole, function by inhibiting CYP51.[1][10] The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic activity.[6][11] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9][10] The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[10][12]

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Based Design of CYP51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [dr.lib.iastate.edu]

Discovery and Synthesis of Novel Triazole Derivatives: A Guide for the Modern Medicinal Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic scaffold containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are considered "privileged scaffolds" due to their remarkable metabolic stability, capacity for hydrogen bonding, and ability to act as bioisosteres for amide bonds.[3][4][5] This unique combination of physicochemical properties has led to their incorporation into a vast array of clinically significant drugs, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[6][7][8][9][10] This guide provides an in-depth exploration of the core synthetic methodologies driving the discovery of novel triazole derivatives, with a focus on the causal relationships behind experimental choices, detailed protocols for key reactions, and insights into their application in drug development.

The Strategic Importance of Triazoles in Drug Discovery

Triazole-containing compounds are integral to numerous therapeutic agents.[11] Their success stems from the ring's distinct characteristics:

-

Metabolic Stability: The aromatic triazole ring is resistant to many metabolic pathways, enhancing the pharmacokinetic profile of drug candidates.[4]

-

Bioisosterism: The 1,2,3-triazole moiety can effectively mimic the geometry and electronic properties of an amide bond, a common feature in biological systems. This allows for the replacement of labile amide linkages to improve stability and other drug-like properties.[3][5]

-

Target Interaction: The nitrogen atoms in the triazole ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4][7][11][12]

-

Versatile Scaffold: The triazole core allows for substitution at multiple positions, providing a template for creating large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[10]

Core Synthetic Methodologies: A Tale of Two Isomers

The synthesis of triazoles is a well-established field, yet it is continually evolving with the advent of more efficient, selective, and sustainable methods. The choice of synthetic route is fundamentally dictated by the desired regioisomer.

The Synthesis of 1,2,3-Triazoles: The "Click Chemistry" Revolution

The most powerful and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups.[12][14]

The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[15][16] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, provides exclusive regiocontrol, yielding only the 1,4-disubstituted product.[13][15]

Causality Behind the Choice: The selection of a Cu(I) catalyst is a deliberate choice to overcome the primary limitations of the thermal Huisgen cycloaddition. It lowers the activation energy and directs the reaction pathway through a copper-acetylide intermediate, ensuring that the cycloaddition proceeds with a single, predictable regiochemical outcome. This level of control is paramount in drug discovery, where specific isomerism is directly linked to biological activity.

Caption: Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole isomer requires different strategies, often involving the cyclization of precursors containing the requisite N-N-C-N fragment.

-

Classical Methods: The Pellizzari reaction (reaction of a hydrazide and a formamide) and the Einhorn-Brunner reaction (reaction of imides and alkyl hydrazines) are foundational methods, though they can require harsh conditions.[15]

-

Modern Metal-Catalyzed Approaches: More recent and versatile methods utilize copper catalysts to construct the 1,2,4-triazole ring from readily available starting materials. A highly efficient approach involves the copper-catalyzed reaction of amidines with sources like trialkylamines or DMF.[1][14][17] This method offers good yields and functional group tolerance.[1] Another strategy involves the reaction of nitriles with hydroxylamine hydrochloride, facilitated by a Cu(OAc)₂ catalyst.[1][14]

Causality Behind the Choice: When synthesizing 1,2,4-triazoles, the choice between a classical thermal cyclization and a modern metal-catalyzed approach often depends on the complexity and sensitivity of the desired molecule. For complex substrates with sensitive functional groups, the milder conditions and higher efficiency of copper-catalyzed methods are generally preferred, showcasing a shift towards more robust and scalable synthetic designs.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic procedure lies in its reproducibility. The following protocols are presented as self-validating systems, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.0 mmol, 1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.15 mmol, 15 mol%)

-

tert-Butanol/Water (1:1 v/v), 10 mL

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol). Dissolve the reactants in 5 mL of the t-BuOH/H₂O (1:1) solvent mixture.

-

Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 2.5 mL of water. In another vial, dissolve sodium ascorbate (0.15 mmol) in 2.5 mL of water.

-

Initiation: Add the sodium ascorbate solution to the reaction flask, followed immediately by the CuSO₄ solution. The in-situ reduction of Cu(II) to the active Cu(I) catalyst is often indicated by a color change.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.

-

Workup: Once the starting materials are consumed, add 20 mL of water and extract the mixture with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Synthesis of a 3,5-Disubstituted 1,2,4-Triazole from Amidines

This protocol is based on a copper-catalyzed oxidative C(sp³)-H functionalization approach.

Materials:

-

Substituted Amidine (1.0 mmol, 1.0 eq)

-

Triethylamine (TEA) (3.0 mmol, 3.0 eq)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

-

Dimethylformamide (DMF), 5 mL

-

Oxygen (O₂) balloon

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the amidine (1.0 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).

-

Degassing: Evacuate the tube and backfill with oxygen gas. Repeat this cycle three times and leave the final atmosphere under an O₂ balloon.

-

Solvent and Reagent Addition: Add DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-100 °C in an oil bath. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting amidine is consumed.

-

Workup: Cool the reaction to room temperature. Quench with 20 mL of water and extract with EtOAc (3 x 25 mL).

-

Washing: Combine the organic extracts and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,4-triazole derivative.

From Synthesis to Biological Insight: Application in Antifungal Drug Discovery

A primary application of novel triazole derivatives is in the development of antifungal agents.[18][19][20] Many successful drugs, such as fluconazole and voriconazole, are triazole-based compounds.[19]

Mechanism of Action

The primary mechanism of action for most antifungal triazoles is the inhibition of a crucial fungal enzyme: cytochrome P450-dependent 14α-demethylase (CYP51).[20] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt membrane integrity, leading to fungal cell death.[20] The specificity for the fungal CYP450 enzyme over its human counterpart is a key factor in the therapeutic window of these drugs.

Caption: Figure 2: Triazole derivatives inhibit the CYP51 enzyme, blocking ergosterol synthesis and disrupting the fungal cell membrane.

Structure-Activity Relationship (SAR) Insights

The "discovery" phase of developing novel triazoles heavily relies on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the triazole core, researchers can optimize potency, selectivity, and pharmacokinetic properties.

| Position of Substitution | Substituent Type | Observed Effect on Antifungal Activity | Rationale / Insight |

| N1 of 1,2,4-Triazole | 2,4-Difluorophenyl | High Potency | This is a classic pharmacophore found in drugs like fluconazole. The fluorine atoms enhance binding affinity and metabolic stability.[18][21] |

| Side Chain | Bulky, sterically hindered groups | Decreased Activity | Steric hindrance can prevent the molecule from fitting into the active site of the target enzyme (CYP51).[22] |

| Side Chain | Halogen atoms (-F, -Cl, -Br) | Often Increases Potency | Halogens can enhance hydrophobic interactions within the enzyme's active site and improve cell membrane permeability.[21] |

| Side Chain | Fused heterocyclic rings | Potent & Broad Spectrum | Attaching other heterocyclic nuclei can introduce new binding interactions and improve properties like water solubility.[23] |

| Side Chain | Groups with -NO₂ or -CF₃ | Increased Potency | Strong electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing target binding.[18] |

Characterization of Novel Derivatives

The unambiguous identification and confirmation of structure are critical. A standard suite of analytical techniques is employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry. It is the primary tool for structural elucidation.[24]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the elemental composition.[25]

Conclusion and Future Perspectives

The synthesis of novel triazole derivatives remains a vibrant and highly productive area of research in drug discovery. The robustness and efficiency of modern synthetic methods, particularly the CuAAC "click" reaction, have empowered chemists to rapidly generate and test diverse molecular architectures.[12][19] Future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, exploring new biological targets beyond CYP51, and leveraging computational chemistry to rationally design next-generation triazole therapeutics with enhanced potency and reduced side effects. The triazole scaffold, with its proven track record and synthetic accessibility, is poised to remain a central element in the medicinal chemist's toolkit for years to come.

References

- Recent Developments Towards the Synthesis of Triazole Deriv

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.

- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (n.d.). MDPI.

- (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024).

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- Triazole. (n.d.). Wikipedia.

- Recent advances in triazole synthesis via click chemistry and their pharmacological applic

- Triazole Compounds: Recent Advances in Medicinal Research. (2022).

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.

- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.

- Recent researches in triazole compounds as medicinal drugs. (n.d.). PubMed.

- Recent Researches in Triazole Compounds as Medicinal Drugs. (2012). Bentham Science.

- Significant biological activities of triazole derivatives. (n.d.).

- Triazole: A New Perspective in Medicinal Chemistry and Material Science. (n.d.).

- Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. (2022). MDPI.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024).

- Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI.

-

Applying click chemistry to synthesis of chiral[14][26][27]‐triazole liquid crystals. (n.d.). Taylor & Francis.

- Synthesis and Biological Applications of Triazole Derivatives – A Review. (n.d.). Bentham Science.

- Application Notes and Protocols: m-Nitrobenzoyl Azide in Click Chemistry and Triazole Synthesis. (n.d.). Benchchem.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).

- Click chemistry. (n.d.). Wikipedia.

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (n.d.).

- Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (2025).

- Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025). Iraqi Journal Of Science.

- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.

- Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. (2020). Asian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Triazole - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. isres.org [isres.org]

- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemijournal.com [chemijournal.com]

- 20. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 25. asianpubs.org [asianpubs.org]

- 26. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 27. mdpi.com [mdpi.com]

A Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental chemical properties, detailed synthetic methodologies, and its established role as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource, grounded in scientific literature, to support research and development efforts utilizing this versatile compound.

Core Molecular Attributes

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a small molecule featuring a five-membered 1,2,4-triazole ring linked to a propanoic acid chain. This unique combination of a polar, aromatic heterocycle and a carboxylic acid functional group imparts specific physicochemical characteristics that are highly valuable in drug design.

Chemical Formula and Molecular Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

A summary of the key computed and experimental properties of 3-(1H-1,2,4-triazol-1-yl)propanoic acid is presented in Table 1. These parameters are critical for predicting its behavior in various solvent systems, its potential for hydrogen bonding, and its likely pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 3-(1,2,4-triazol-1-yl)propanoic acid | PubChem[2] |

| CAS Number | 76686-84-5 | SCBT[1] |

| Canonical SMILES | C1=NN(C=N1)CCC(=O)O | PubChem[2] |

| InChIKey | KIJGYTNIFKJHJQ-UHFFFAOYSA-N | PubChem[2] |

| XLogP3-AA | -0.6 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |